Ethyl 4-amino-3,5-dibromobenzoate

Lipophilicity Drug Design ADME

Procure Ethyl 4-amino-3,5-dibromobenzoate to leverage its unique 3,5-dibromo-4-amino substitution pattern. This scaffold offers enhanced density (1.809 g/cm³) and orthogonal reactivity for cross-coupling and functionalization, differentiating it from non-brominated analogs. Validated for anti-biofilm research and polymer precursor synthesis, it provides strategic value in medicinal chemistry and materials science. Source from qualified suppliers for high-purity R&D material.

Molecular Formula C9H9Br2NO2
Molecular Weight 322.98 g/mol
CAS No. 58922-06-8
Cat. No. B182936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-3,5-dibromobenzoate
CAS58922-06-8
Molecular FormulaC9H9Br2NO2
Molecular Weight322.98 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)Br)N)Br
InChIInChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
InChIKeyROWXLRODWPSPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-3,5-dibromobenzoate (CAS 58922-06-8): A Dual-Functional Building Block for Advanced Synthesis and Antimicrobial Research


Ethyl 4-amino-3,5-dibromobenzoate (CAS 58922-06-8), also known as 4-amino-3,5-dibromobenzoic acid ethyl ester, is a specialized aromatic building block with the molecular formula C9H9Br2NO2 and a molecular weight of 322.98 g/mol . It is structurally characterized by a benzoate core substituted with bromine atoms at the 3 and 5 positions, an amino group at the 4 position, and an ethyl ester [1]. This specific substitution pattern is crucial as it provides a unique combination of properties, including a high density of approximately 1.809 g/cm³ [2] and a calculated LogP value of around 3.55 [2]. These characteristics position it as a versatile intermediate in organic synthesis, distinct from simpler halogenated benzoates or common anesthetic precursors, and as a potential scaffold for developing novel antimicrobial agents .

Why Ethyl 4-amino-3,5-dibromobenzoate is Not Interchangeable with Benzocaine or Simple Dibromobenzoates


While Ethyl 4-amino-3,5-dibromobenzoate shares structural features with both Ethyl 4-aminobenzoate (Benzocaine, a local anesthetic) and Ethyl 3,5-dibromobenzoate, these analogies are functionally misleading. Benzocaine lacks the heavy halogen atoms that confer higher density and lipophilicity, crucial for interactions in materials science and biological systems. Conversely, Ethyl 3,5-dibromobenzoate lacks the nucleophilic 4-amino group, a key reactive handle for downstream derivatization, as demonstrated by its one-step conversion to dendritic polymer precursors [1]. Therefore, substituting one for the other without rigorous validation would fundamentally alter a synthetic route's outcome or a biological assay's response profile. The specific confluence of the 4-amino group and the 3,5-dibromo pattern creates a unique reactivity and property profile that generic alternatives cannot replicate.

Quantitative Differentiation of Ethyl 4-amino-3,5-dibromobenzoate: Comparative Evidence for Scientific Selection


Enhanced Lipophilicity vs. Benzocaine for Improved Membrane Permeability

Ethyl 4-amino-3,5-dibromobenzoate exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-brominated analog, Benzocaine. This difference arises from the addition of two bromine atoms, which dramatically increases the compound's lipophilicity. This property is a key determinant of a molecule's ability to passively diffuse across biological membranes, impacting its bioavailability and tissue distribution [1][2].

Lipophilicity Drug Design ADME

A Validated Synthetic Route to Valuable Dendritic Polymer Precursors

Ethyl 4-amino-3,5-dibromobenzoate serves as a direct and efficient starting material for the synthesis of Ethyl 3,5-dibromobenzoate, a key monomer for preparing dendritic polymers. This transformation is achieved in a single step via diazotization and reductive deamination [1][2]. This specific synthetic utility is not shared by closely related compounds like 4-Amino-3,5-dibromobenzoic acid or Benzocaine without additional, less efficient steps.

Dendrimers Hyperbranched Polymers Synthetic Methodology

Biofilm Inhibition Activity Against Enterococcus faecalis

Ethyl 4-amino-3,5-dibromobenzoate has demonstrated specific antimicrobial activity by inhibiting biofilm formation in Enterococcus faecalis. While its potency (IC50) may be in the micromolar range, this bioactivity profile is distinct from that of Benzocaine, which is primarily known as a local anesthetic and voltage-gated sodium channel blocker [1][2].

Antimicrobial Biofilm Enterococcus faecalis

Increased Physical Density vs. Non-Brominated Analog

The incorporation of two heavy bromine atoms results in a substantially higher density for Ethyl 4-amino-3,5-dibromobenzoate compared to its non-brominated analog, Benzocaine. This increased mass density can be a critical parameter in applications ranging from chemical separation processes to the formulation of specialized materials [1][2].

Material Science Physicochemical Properties Density

Commercial Availability and Procurement Viability

Ethyl 4-amino-3,5-dibromobenzoate is commercially available from multiple reputable vendors in common research quantities (e.g., 100mg, 250mg, 1g, 5g) with a standard purity specification of 95% . This contrasts with more specialized or less stable analogs that may require custom synthesis, incurring significant lead time and cost. For instance, while price varies by vendor and quantity, the compound is a stocked item for key suppliers, ensuring predictable supply chains for research projects.

Procurement Chemical Sourcing Market Availability

Strategic Applications of Ethyl 4-amino-3,5-dibromobenzoate Derived from Comparative Evidence


Lead Optimization in Antimicrobial Drug Discovery Programs

Given its documented activity against Enterococcus faecalis biofilms (IC50: 125 µM), Ethyl 4-amino-3,5-dibromobenzoate serves as a validated starting point for medicinal chemistry efforts targeting bacterial infections [1]. Its significantly higher LogP (3.55) compared to Benzocaine (1.86) suggests it can be used to design analogs with improved membrane permeability for targeting intracellular pathogens or biofilms [2][3]. Researchers can focus on improving potency from this baseline while leveraging the scaffold's favorable physicochemical properties for ADME optimization.

Monomer Synthesis for Advanced Dendritic and Hyperbranched Polymers

This compound is not merely a theoretical building block but a practical, literature-validated precursor for Ethyl 3,5-dibromobenzoate, a key monomer for dendritic polymers [4][5]. The established one-step diazotization/reductive deamination procedure provides a reliable, scalable route. This application leverages the compound's unique substitution pattern, which is absent in Benzocaine, making it a strategic choice for polymer chemists seeking to incorporate heavy atoms or specific reactive sites into their macromolecular architectures.

Development of High-Density Materials and Specialty Formulations

With a density of 1.809 g/cm³—approximately 55% greater than Benzocaine—Ethyl 4-amino-3,5-dibromobenzoate is a strong candidate for applications where mass density is a critical design parameter [6][7]. This includes its use as a dense core in dendrimer synthesis, a contrast agent precursor, or as a component in high-density liquid formulations for chemical separation or extraction. The quantifiable difference in this physical property provides a clear, data-driven rationale for its selection over less dense analogs.

A Dual-Functional Scaffold for Combinatorial Chemistry Libraries

The presence of both a nucleophilic 4-amino group and the electronically distinct 3,5-dibromo pattern makes this compound an ideal scaffold for generating diverse combinatorial libraries. The amino group can be functionalized via amide bond formation, sulfonamide synthesis, or reductive amination, while the bromine atoms are handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This orthogonal reactivity is a key differentiator from simpler analogs, enabling rapid exploration of chemical space around a core with proven bioactivity and unique physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-amino-3,5-dibromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.